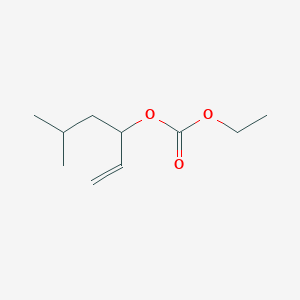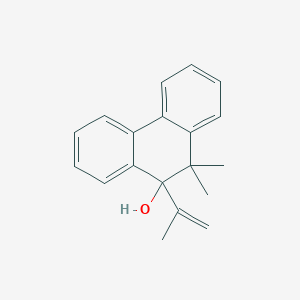
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL is an organic compound that belongs to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a hydroxyl group (-OH) at the 9th position and a prop-1-en-2-yl group at the 9th position, along with two methyl groups at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL typically involves multiple steps, including the formation of the phenanthrene core and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the double bond in the prop-1-en-2-yl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The prop-1-en-2-yl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without the hydroxyl and prop-1-en-2-yl groups.
9,10-Dihydrophenanthrene: Lacks the hydroxyl and prop-1-en-2-yl groups but has a similar core structure.
10-Methyl-9,10-dihydrophenanthren-9-OL: Similar structure with one methyl group instead of two.
Uniqueness
10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL is unique due to the presence of both the hydroxyl and prop-1-en-2-yl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
911305-32-3 |
|---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
10,10-dimethyl-9-prop-1-en-2-ylphenanthren-9-ol |
InChI |
InChI=1S/C19H20O/c1-13(2)19(20)17-12-8-6-10-15(17)14-9-5-7-11-16(14)18(19,3)4/h5-12,20H,1H2,2-4H3 |
InChI Key |
YEZCETMCQXDAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(C2=CC=CC=C2C3=CC=CC=C3C1(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol](/img/structure/B12602652.png)
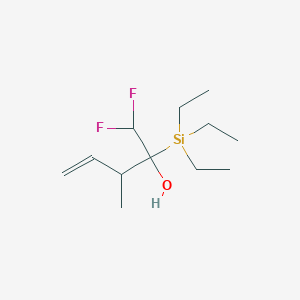
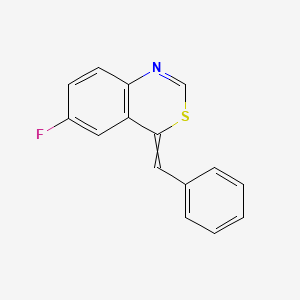
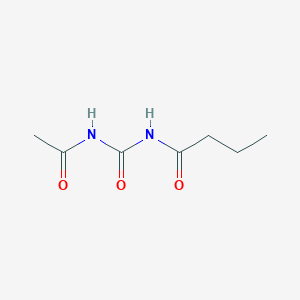
![5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602671.png)
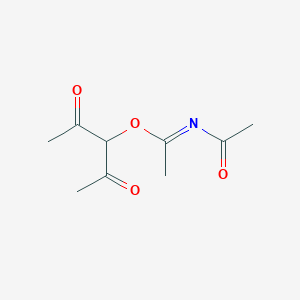
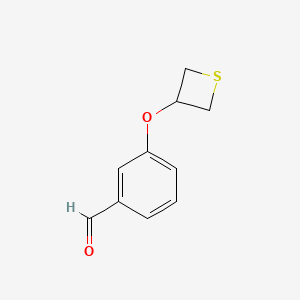
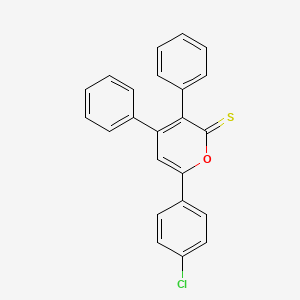
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)
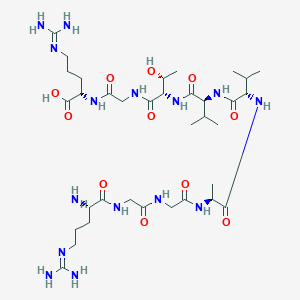
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)

